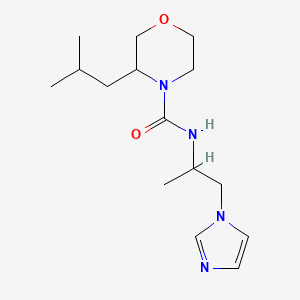
N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyridine and has been synthesized using various methods.
Scientific Research Applications
N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has been studied in various animal models of inflammation and has shown promising results.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has also been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammation. N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has been shown to increase the levels of cAMP, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has also been reported to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has been shown to reduce the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. These effects of N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide have been studied in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models of inflammation. N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide is also relatively inexpensive, making it a cost-effective compound for scientific research. However, there are also limitations to using N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully characterized. In addition, the optimal dosage and administration route of N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide have not been established.
Future Directions
There are several future directions for research on N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide to establish its optimal dosage and administration route. In addition, the potential side effects of N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide need to be further characterized. Further studies are also needed to investigate the safety and efficacy of N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide in human clinical trials. Overall, N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
Synthesis Methods
N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide can be synthesized using various methods, including the reaction of 2-acetylpyridine with p-toluidine and then reacting the resulting product with sodium ethoxide. Another method involves the reaction of 2-acetylpyridine with p-toluidine and then reacting the resulting product with sodium acetate. The synthesis of N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide can also be achieved by the reaction of 2-acetylpyridine with p-toluidine and then reacting the resulting product with sodium hydroxide. These methods have been reported in the literature and have been used to synthesize N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide for scientific research purposes.
properties
IUPAC Name |
N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-7-12(8-6-11)10-14(18)16-13-4-3-9-17(2)15(13)19/h3-9H,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECTLANSZRXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxopyridin-3-yl)-2-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)


![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)




![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)

